![molecular formula C13H9ClN2OS B11848348 2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide CAS No. 25738-59-4](/img/structure/B11848348.png)
2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide is a heterocyclic compound that contains a thiazole ring fused with a naphthalene moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Chlor-N-(Naphtho[1,2-d]thiazol-2-yl)acetamid beinhaltet typischerweise die Reaktion von 2-Amino-Naphtho[1,2-d]thiazol mit Chloracetylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird in einem inerten Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen durchgeführt, um Nebenreaktionen zu vermeiden. Das allgemeine Reaktionsschema ist wie folgt:
2-Amino-Naphtho[1,2-d]thiazol+Chloracetylchlorid→2-Chlor-N-(Naphtho[1,2-d]thiazol-2-yl)acetamid
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die reine Verbindung zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Chlor-N-(Naphtho[1,2-d]thiazol-2-yl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Nucleophile Substitution: Die Chlorgruppe kann durch Nucleophile wie Amine, Thiole oder Alkoxide ersetzt werden.
Oxidation: Der Thiazolring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um entsprechende Amine oder Alkohole zu bilden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie Natriumazid, Kaliumthiocyanat oder primäre Amine in polaren aprotischen Lösungsmitteln.
Oxidation: Reagenzien wie Wasserstoffperoxid, m-Chlorperbenzoesäure oder Kaliumpermanganat.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid, Natriumborhydrid oder katalytische Hydrierung.
Hauptprodukte
Nucleophile Substitution: Bildung von substituierten Acetamiden.
Oxidation: Bildung von Sulfoxiden oder Sulfonen.
Reduktion: Bildung von Aminen oder Alkoholen.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Chemie: Sie zeigt potenzielle antibakterielle, antifungale und Antikrebsaktivitäten. Forscher untersuchen ihre Verwendung als Leitverbindung für die Entwicklung neuer therapeutischer Wirkstoffe.
Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für den Einsatz in der organischen Elektronik und Photonik.
Biologische Studien: Sie wird als Sonde verwendet, um Enzymwechselwirkungen und Protein-Liganden-Bindungsmechanismen zu untersuchen.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Chlor-N-(Naphtho[1,2-d]thiazol-2-yl)acetamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Aktivität bestimmter Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so den Zugang des Substrats blockiert. Darüber hinaus kann sie mit zellulären Rezeptoren interagieren, um Signalwege zu modulieren, was zu verschiedenen biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Chlor-N-(Benzothiazol-2-yl)acetamid
- 2-Chlor-N-(Thiazol-2-yl)acetamid
- 2-Chlor-N-(Benzothiazol-6-yl)acetamid
Einzigartigkeit
2-Chlor-N-(Naphtho[1,2-d]thiazol-2-yl)acetamid ist aufgrund seiner verschmolzenen Naphthalin-Thiazolstruktur einzigartig, die besondere elektronische und sterische Eigenschaften verleiht. Diese Einzigartigkeit kann zu unterschiedlichen biologischen Aktivitäten und Anwendungen im Vergleich zu anderen ähnlichen Verbindungen führen.
Eigenschaften
CAS-Nummer |
25738-59-4 |
|---|---|
Molekularformel |
C13H9ClN2OS |
Molekulargewicht |
276.74 g/mol |
IUPAC-Name |
N-benzo[e][1,3]benzothiazol-2-yl-2-chloroacetamide |
InChI |
InChI=1S/C13H9ClN2OS/c14-7-11(17)15-13-16-12-9-4-2-1-3-8(9)5-6-10(12)18-13/h1-6H,7H2,(H,15,16,17) |
InChI-Schlüssel |
AOMXBLWHLBJHLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



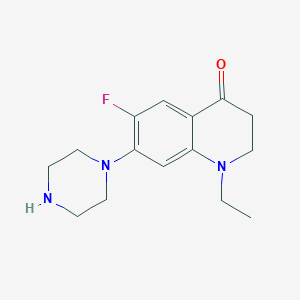
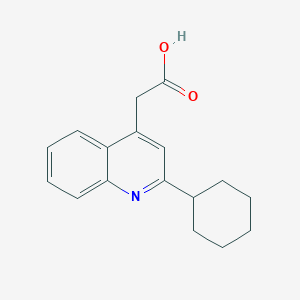
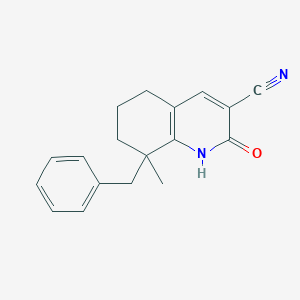
![tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate](/img/structure/B11848285.png)
![4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane](/img/structure/B11848286.png)

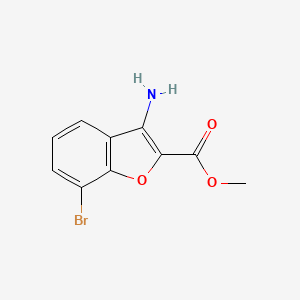
![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11848323.png)
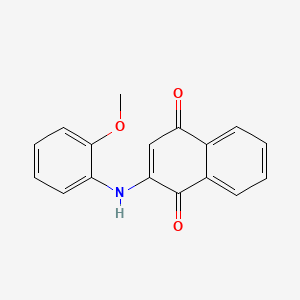
![1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one](/img/structure/B11848343.png)



